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molecular formula C10H10ClN3O2 B2660491 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride CAS No. 1920-12-3

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride

Cat. No. B2660491
M. Wt: 239.66
InChI Key: ICAYKUWBYPDXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05089499

Procedure details

A mixture of 2-phthalimidoacetimidate hydrochloride (6 g, Chem. Ber., 1964, 97, 528) and a saturated aqueous potassium carbonate solution (50 ml) was stirred at ambient temperature for 3 minutes and then extracted with chloroform. The organic phase was dried (Na2SO4) and evaporated. A mixture of the solid so obtained, ammonium chloride (1.4 g) and methanol (100 ml) was stirred at laboratory temperature for 18 hours. The mixture was evaporated to give 2-phthalimidoacetamidine hydrochloride, as a white solid (5.5 g).
Name
2-phthalimidoacetimidate hydrochloride
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1(=[O:16])[N:6]([CH2:7][C:8](=[NH:10])O)[C:5](=[O:11])[C:4]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:3]12.C(=O)([O-])[O-].[K+].[K+].[Cl-].[NH4+:24]>CO>[ClH:1].[C:2]1(=[O:16])[N:6]([CH2:7][C:8]([NH2:24])=[NH:10])[C:5](=[O:11])[C:4]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:3]12 |f:0.1,2.3.4,5.6,8.9|

Inputs

Step One
Name
2-phthalimidoacetimidate hydrochloride
Quantity
6 g
Type
reactant
Smiles
Cl.C1(C=2C(C(N1CC(O)=N)=O)=CC=CC2)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
A mixture of the solid
CUSTOM
Type
CUSTOM
Details
so obtained
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(C=2C(C(N1CC(=N)N)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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